molecular formula C13H18N2O B172656 (S)-4-(tert-Butyl)-2-(6-methylpyridin-2-yl)-4,5-dihydrooxazole CAS No. 199277-80-0

(S)-4-(tert-Butyl)-2-(6-methylpyridin-2-yl)-4,5-dihydrooxazole

Cat. No. B172656
CAS RN: 199277-80-0
M. Wt: 218.29 g/mol
InChI Key: NHWBZSGKOQHPDW-LLVKDONJSA-N
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Description

(S)-4-(tert-Butyl)-2-(6-methylpyridin-2-yl)-4,5-dihydrooxazole, commonly referred to as (S)-TBMPO, is an organic compound that is used in various scientific research applications. It is a heterocyclic compound, containing both a pyridine and an oxazole ring, and is of particular interest due to its unique structure and potential biological applications.

Scientific Research Applications

Scalable Synthesis

A scalable synthesis method for (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand has been developed, addressing the need for efficient, dependable, and scalable synthetic routes from inexpensive and commercially available picolinic acid. This synthesis provides a route suitable for PyOx derivatives production (Shimizu, Holder, & Stoltz, 2013).

Role in Complex Synthesis

In the field of complex synthesis, (S)-4-(tert-butyl)-2-(6-methylpyridin-2-yl)-4,5-dihydrooxazole derivatives have been utilized. For instance, the tert-butyl carbazate reacted with ammonium thiocyanate and phenyl isothiocyanate, leading to compounds with potential biological activity (Ghoneim & Mohamed, 2013).

Inhibition of 5-Lipoxygenase-Activating Protein

The compound's derivative, 3-[3-tert-butylsulfanyl-1-[4-(6-ethoxypyridin-3-yl)benzyl]-5-(5-methylpyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethylpropionic acid, exhibited potent inhibition of 5-lipoxygenase-activating protein (FLAP), which has implications in the development of treatments for asthma (Stock et al., 2011).

Asymmetric Coordination Chemistry

Chiral derivatives of (S)-4-(tert-butyl)-2-(6-methylpyridin-2-yl)-4,5-dihydrooxazole have been used as auxiliaries in asymmetric coordination chemistry, especially in the synthesis of polypyridyl ruthenium complexes, facilitating the transfer of chirality and expanding the toolbox for asymmetric synthesis (Wenzel & Meggers, 2012).

Role in Ligand Optimization

Optimization of 2-aminopyrimidines as ligands of the histamine H4 receptor, where systematic modifications of the core pyrimidine moiety were explored, including derivatives of (S)-4-(tert-butyl)-2-(6-methylpyridin-2-yl)-4,5-dihydrooxazole, highlights its role in enhancing ligand efficacy (Altenbach et al., 2008).

Photophysical Properties in Platinum(II) Complexes

The compound's derivatives have been studied for their role in altering the photophysical properties of Platinum(II) complexes, indicating its potential application in material sciences and photophysics (Hsieh et al., 2009).

Antibacterial Activity

Derivatives of (S)-4-(tert-butyl)-2-(6-methylpyridin-2-yl)-4,5-dihydrooxazole have shown promising results in antibacterial activity, as evidenced by studies on compounds like diethyl 1-((4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)-1H-1,2,3-triazole-4,5-dicarboxylate (Boukhssas et al., 2017).

properties

IUPAC Name

(4S)-4-tert-butyl-2-(6-methylpyridin-2-yl)-4,5-dihydro-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-9-6-5-7-10(14-9)12-15-11(8-16-12)13(2,3)4/h5-7,11H,8H2,1-4H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHWBZSGKOQHPDW-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C2=NC(CO2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CC=C1)C2=N[C@H](CO2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70452618
Record name 2-[(4S)-4-tert-Butyl-4,5-dihydro-1,3-oxazol-2-yl]-6-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70452618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

199277-80-0
Record name 2-[(4S)-4-tert-Butyl-4,5-dihydro-1,3-oxazol-2-yl]-6-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70452618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-4-(tert-Butyl)-2-(6-methylpyridin-2-yl)-4,5-dihydrooxazole
Reactant of Route 2
(S)-4-(tert-Butyl)-2-(6-methylpyridin-2-yl)-4,5-dihydrooxazole
Reactant of Route 3
Reactant of Route 3
(S)-4-(tert-Butyl)-2-(6-methylpyridin-2-yl)-4,5-dihydrooxazole
Reactant of Route 4
(S)-4-(tert-Butyl)-2-(6-methylpyridin-2-yl)-4,5-dihydrooxazole
Reactant of Route 5
(S)-4-(tert-Butyl)-2-(6-methylpyridin-2-yl)-4,5-dihydrooxazole
Reactant of Route 6
(S)-4-(tert-Butyl)-2-(6-methylpyridin-2-yl)-4,5-dihydrooxazole

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